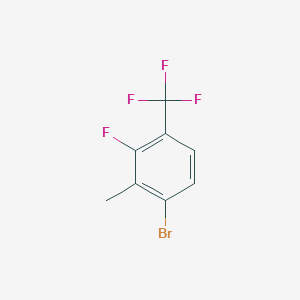![molecular formula C11H17N3O2S B6242793 N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide CAS No. 2411263-38-0](/img/no-structure.png)
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide (NPEA) is a thiadiazole derivative that has been studied extensively in recent years due to its potential applications in scientific research. NPEA has been found to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.
Aplicaciones Científicas De Investigación
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has also been found to have a protective effect against oxidative stress-induced apoptosis. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to inhibit the growth of certain cancer cell lines, such as human liver cancer cells.
Mecanismo De Acción
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to act as a scavenger of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory molecules, such as prostaglandins, and to inhibit the growth of certain cancer cell lines. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to have antioxidant and anti-aging properties, and to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to be a useful tool for scientific research. It has been found to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to be relatively stable and easy to synthesize. However, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide also has some limitations. For example, it is not as potent as some other compounds, and its effects may vary depending on the concentration used.
Direcciones Futuras
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has potential applications in a wide range of scientific research fields. For example, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as an anti-cancer agent. Additionally, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as a treatment for other diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as a protective agent against oxidative stress and aging. Finally, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as an antioxidant.
Métodos De Síntesis
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide can be synthesized through a two-step process. The first step involves the reaction of propan-2-ol and 2-chloro-5-methylthiophene-3-carboxylic acid to form the intermediate product 2-chloro-5-methylthiophene-3-carboxylic acid propyl ester. This intermediate product is then reacted with 1-amino-5-methyl-1,3,4-thiadiazole-2-thiol to form N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide involves the reaction of 2-amino-5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazole with prop-2-enoyl chloride in the presence of a base to form N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide.", "Starting Materials": [ "2-amino-5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazole", "prop-2-enoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add prop-2-enoyl chloride dropwise to a solution of 2-amino-5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazole in a suitable solvent (e.g. dichloromethane) and a base (e.g. triethylamine) at low temperature (e.g. 0-5°C) with stirring.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. ethyl acetate/hexanes) to obtain N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as a white solid." ] } | |
Número CAS |
2411263-38-0 |
Nombre del producto |
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide |
Fórmula molecular |
C11H17N3O2S |
Peso molecular |
255.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



